Steric Hindrance Suppresses Cyanohydrin Formation Relative to Cyclohexanone
2,2,6-Trimethylcyclohexanone exhibits a pronounced steric hindrance effect that prevents cyanohydrin formation, in contrast to unsubstituted cyclohexanone which undergoes this reaction in good yield [1][2]. The three methyl groups adjacent to the carbonyl carbon create a steric environment that blocks the approach of the cyanide nucleophile, making the equilibrium for cyanohydrin addition unfavorable for sterically hindered ketones [1].
| Evidence Dimension | Yield of cyanohydrin formation |
|---|---|
| Target Compound Data | Does not form cyanohydrin |
| Comparator Or Baseline | Cyclohexanone |
| Quantified Difference | Good yield vs. no reaction |
| Conditions | Standard HCN nucleophilic addition conditions (aqueous acid catalysis) |
Why This Matters
This difference is critical for synthetic route design where selective reactivity at a less hindered ketone is required, or where the stability of 2,2,6-trimethylcyclohexanone towards nucleophilic attack is advantageous.
- [1] LibreTexts Chemistry. 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. View Source
- [2] Filo. Cyclohexanone forms cyanohydrin in good yield but 2,2,6-trimethylcyclohexanone does not. Explain. View Source
